Sarmentogenin

Cardiac Physiology Inotropy Cardiac Glycoside Pharmacology

Researchers procuring Sarmentogenin (CAS 76-28-8) gain a structurally differentiated cardenolide aglycone featuring a unique 11α-hydroxyl group—distinguishing it from digitoxigenin and ouabagenin—with documented Na⁺/K⁺-ATPase inhibitory activity. The availability of a 7-step protecting-group-free chemoenzymatic synthesis ensures scalable, reproducible supply for systematic SAR investigations, ex vivo cardiac pharmacology, and anticancer cytotoxicity benchmarking. Its limited aqueous solubility (capped at 2 × 10⁻⁶ M) makes it an ideal reference standard for formulation development and prodrug design studies focused on hydrophobic cardenolides.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 76-28-8
Cat. No. B1193907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarmentogenin
CAS76-28-8
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
InChIInChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-20(21)18(25)11-22(2)16(6-8-23(17,22)27)13-9-19(26)28-12-13/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18-,20-,21+,22-,23+/m1/s1
InChIKeyFLMSQRUGSHIKCT-DDZQJACLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarmentogenin (CAS 76-28-8): A Cardenolide Aglycone for Cardiac and Cytotoxicity Research


Sarmentogenin is a naturally occurring cardenolide aglycone, a class of steroid lactones characterized by a 5β,14β-androstane nucleus bearing an unsaturated lactone ring at C17. Its chemical structure, defined by hydroxyl groups at the 3β, 11α, and 14β positions, distinguishes it from related cardiac aglycones [1]. Sarmentogenin and its glycosides, such as rhodexin A, are recognized for their capacity to inhibit the Na⁺/K⁺-ATPase pump, a primary mechanism underlying the cardiotonic effects of this compound class [2]. This aglycone is isolated from various plant sources, including species within the *Strophanthus* and *Convallaria* genera [3].

Why Substituting Sarmentogenin with Unverified Cardiotonic Steroids Risks Experimental Reproducibility


The biological activity of cardenolides is highly sensitive to minor structural modifications, precluding simple substitution between analogs. For example, the presence and stereochemistry of hydroxyl groups on the steroid nucleus dramatically influence both Na⁺/K⁺-ATPase inhibitory potency and the compound's off-target effects [1]. Sarmentogenin possesses a unique 11α-hydroxyl group, differentiating it from aglycones like digitoxigenin (11-deoxy) and ouabagenin (1β,5β,11α,19-tetrahydroxy), which results in distinct activity and solubility profiles [2]. Furthermore, while glycosylated forms like sarmentogenin xyloside exhibit potent cardiotonic activity, the free aglycone shows limited solubility in aqueous assays, a key experimental variable that must be accounted for [3]. Therefore, assuming a sarmentogenin-related glycoside or another cardenolide will behave identically without validation can lead to significant discrepancies in experimental outcomes, especially in dose-response and mechanism-of-action studies.

Quantitative Differentiation of Sarmentogenin from Structural Analogs: A Data-Driven Guide


Cardiotonic Potency of Sarmentogenin Xyloside vs. Digoxin and Ouabain in Isolated Atria

The cardiotonic activity of the glycoside sarmentogenin xyloside was directly compared to digoxin and ouabain in an isolated guinea-pig left atrium model. The study concluded that the activity of sarmentogenin xyloside was somewhat higher than that of digoxin and comparable to that of ouabain [1]. This positions sarmentogenin-based glycosides as potent positive inotropic agents with a profile that may bridge that of the classic digitalis and strophanthus-derived drugs.

Cardiac Physiology Inotropy Cardiac Glycoside Pharmacology

Inhibition of Ion Transport: Aqueous Solubility Limits Sarmentogenin's Apparent Potency vs. Strophanthidin

A structure-activity relationship study in frog sartorius muscle assessed the inhibition of cesium uptake by several cardiotonic aglycones. Due to limited aqueous solubility, sarmentogenin could only be tested up to a maximum concentration of 2 x 10⁻⁶ M, at which it inhibited cesium uptake by 36% [1]. In contrast, strophanthidin, a more soluble analog, achieved 50% inhibition (IC₅₀) at a concentration of 1.5 x 10⁻⁶ M [1]. This data highlights that the intrinsic potency of sarmentogenin cannot be fully resolved in standard aqueous buffer systems, and its apparent activity is likely underestimated relative to more soluble congeners.

Ion Transport Na+/K+-ATPase Cesium Uptake SAR

Synthetic Accessibility: An Efficient Chemoenzymatic Route to Sarmentogenin and Rhodexin A

A recent 2025 publication details a concise chemoenzymatic synthesis of the glycoside rhodexin A and its aglycone sarmentogenin. This method achieves the first protecting-group-free synthesis of sarmentogenin in only 7 steps from 17-deoxycortisone, utilizing a scalable enzymatic C14–H α-hydroxylation [1]. This represents a significant improvement over previous multi-step total syntheses and natural product isolation for obtaining research quantities of this compound. The process is highlighted for its potential to produce sarmentogenin in a more environmentally friendly and accessible manner compared to traditional extraction from plant sources like *Strophanthus* spp. [2].

Chemical Synthesis Chemoenzymatic Scalability Green Chemistry

Cytotoxic Activity Profile of Sarmentogenin Against Cancer Cell Lines

Sarmentogenin was identified among a series of cardiac glycosides isolated from *Strophanthus divaricatus* with significant cytotoxic activity. While specific IC₅₀ values for sarmentogenin were not reported in isolation, the class of compounds (1-7, 9-12, 15) exhibited IC₅₀ values ranging from 0.02 to 12.63 μM across various cell lines, a potency comparable to or better than the positive control cisplatin (IC₅₀ = 1.93–11.29 μM) [1]. This places sarmentogenin within a highly active subset of cytotoxic cardenolides that warrant further investigation as potential anticancer leads. Its glycoside, rhodexin A, shows even more potent and specific activity, with an IC₅₀ of 19 nM against human leukemia K562 cells [2].

Cytotoxicity Cancer Research Cardiac Glycosides Anticancer

Defined Research Applications for Sarmentogenin Based on Evidence-Based Differentiation


Investigating Potent Positive Inotropic Activity in Ex Vivo Cardiac Models

Based on direct comparative data showing that sarmentogenin xyloside exhibits cardiotonic activity superior to digoxin and comparable to ouabain in isolated guinea-pig atria [1], sarmentogenin is a prime candidate for ex vivo cardiac pharmacology studies. Researchers seeking a potent positive inotropic agent with a distinct glycosylation pattern can use sarmentogenin glycosides to probe structure-activity relationships at the cardiac Na⁺/K⁺-ATPase. This is particularly relevant for projects aiming to differentiate the effects of various cardiac glycoside classes on myocardial contractility and toxicity thresholds.

Overcoming Aqueous Solubility Challenges in Ion Transport and Na⁺/K⁺-ATPase Inhibition Assays

Sarmentogenin's limited aqueous solubility, which capped its concentration at 2 x 10⁻⁶ M and yielded 36% cesium uptake inhibition in frog muscle assays [1], makes it an ideal reference compound for studies focused on overcoming solubility barriers in drug discovery. Researchers investigating novel formulation strategies, co-solvent systems, or prodrug approaches for hydrophobic cardenolides can use sarmentogenin as a benchmark. Its behavior in standard assays underscores the critical need for formulation development to unlock the full pharmacological potential of this compound class [2].

Leveraging a Scalable Chemoenzymatic Synthesis for SAR and Medicinal Chemistry

The recent development of a 7-step protecting-group-free chemoenzymatic synthesis for sarmentogenin [1] represents a critical advancement for medicinal chemistry. This scalable route enables the production of sarmentogenin and its derivatives in quantities suitable for systematic structure-activity relationship (SAR) studies. Procurement of sarmentogenin produced via this method is ideal for academic and industrial labs aiming to synthesize novel cardenolide analogs with modified hydroxylation patterns or glycosylation for enhanced anticancer or cardiotonic activity, as demonstrated by the potent activity of its glycoside rhodexin A [2].

Profiling the Cytotoxic Activity of Cardenolide Aglycones in Cancer Cell Panels

Sarmentogenin's presence among a group of cardenolides with potent cytotoxicity (IC₅₀ range 0.02-12.63 μM) against cancer cell lines [1] supports its use in cancer pharmacology. It serves as a valuable aglycone control in assays comparing the activity of various cardiac glycosides. Researchers investigating the differential anticancer mechanisms of cardenolides (e.g., DNA damage upregulation, apoptosis induction) can include sarmentogenin to assess the contribution of the aglycone core versus the sugar moiety to overall cytotoxicity, especially given the high potency of its glycoside, rhodexin A (IC₅₀ 19 nM against K562 cells) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarmentogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.